2-(Benzofuran-6-yl)ethanol
Description
2-(Benzofuran-6-yl)ethanol is a benzofuran derivative characterized by a hydroxyl-bearing ethyl chain attached to the 6-position of the benzofuran core. The benzofuran scaffold, a fused bicyclic system of benzene and furan, confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(1-benzofuran-6-yl)ethanol |
InChI |
InChI=1S/C10H10O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2 |
InChI Key |
SZBFSWCRRGSEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-6-yl)ethanol can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of 2-(Benzofuran-6-yl)ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Benzofuran-6-carboxylic acid, benzofuran-6-aldehyde.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-6-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in oxidative stress and microbial infections .
Comparison with Similar Compounds
2-(Benzofuran-6-yl)acetic Acid (CAS 152148-65-7)
- Structure : Carboxylic acid group at the 6-position.
- Key Differences: The acetic acid substituent increases polarity and hydrogen-bonding capacity compared to the ethanol group, likely enhancing solubility in polar solvents.
- Applications : Carboxylic acid derivatives are common in drug design for salt formation or prodrug strategies .
1-(Benzofuran-2-yl)ethanone (CAS Not Provided)
- Structure : Ketone group at the 2-position.
- Physical Properties : Reported as an oil with TLC $ R_f = 0.40 $ (Et₂O/hexanes 1:2).
- 1H-NMR Profile : δ 2.59 (s, 3H, methyl group), aromatic protons between δ 7.24–7.71.
- Comparison: The ketone group reduces polarity compared to ethanol, as evidenced by moderate TLC mobility. Positional isomerism (2- vs. 6-) may alter electronic effects on the aromatic system .
Functional Group Variants
3-(1-Benzofuran-2-yl)-5-Substituted Aryl-1,2-Oxazole Derivatives
- Structure : Incorporates an oxazole ring linked to benzofuran.
- Synthesis : Formed via chalcone reaction with hydroxylamine hydrochloride.
- Bioactivity : Exhibits antioxidant properties (e.g., nitric oxide scavenging, lipid peroxidation inhibition), highlighting the impact of heterocyclic moieties on biological activity .
6-APB (1-(Benzofuran-6-yl)-N-methylpropan-2-amine, CAS 286834-85-3)
- Structure : Propan-2-amine substituent at the 6-position.
- Pharmacology : A psychoactive compound with stimulant effects, illustrating how amine groups confer receptor-binding activity.
- Comparison: The hydroxyl group in 2-(Benzofuran-6-yl)ethanol eliminates psychoactivity but may enhance hydrophilicity for non-CNS applications .
Physical Properties
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